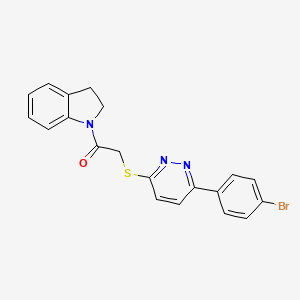

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3OS/c21-16-7-5-14(6-8-16)17-9-10-19(23-22-17)26-13-20(25)24-12-11-15-3-1-2-4-18(15)24/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCKXLTAGWKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is constructed through cyclization reactions.

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions.

Indolinone Attachment: The final step involves coupling the thioether intermediate with an indolinone derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the bromophenyl group or the pyridazine ring using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dehalogenated products, reduced pyridazine derivatives.

Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and indolinone moieties are crucial for binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, which can be contextualized by comparing it to analogs with shared functional groups or scaffolds. Below is a detailed analysis of key structural and functional similarities/differences:

Pyridazine-Based Derivatives

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) from Molecules (2011) share the pyridazine core but differ in substituents and linkage :

- Substituent Effects : The 4-bromophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to methyl or unsubstituted phenyl groups in I-6232.

Thioether-Linked Aryl Compounds

Compounds like 2a (1-(4-Bromophenyl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethanone) and 3a (2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-1-(4-(trifluoromethyl)phenyl)ethanone) from Heterocycles () share the thioether-linked aryl ethanone motif :

- Electron-Withdrawing Groups : The 4-bromophenyl group in the target compound vs. trifluoromethyl (3a) or methoxy (4a) substituents influences electronic properties. Bromine’s bulkiness may sterically hinder interactions compared to smaller groups like -CF3.

- Thermal Stability : Melting points of analogs (e.g., 162–164°C for 2a vs. 104–105°C for 3a) suggest that bromophenyl substitution enhances crystallinity relative to trifluoromethyl groups .

Indoline-Containing Analogs

While direct indoline-containing analogs are sparse in the provided evidence, compounds like 6-(4-Methylpiperazin-1-yl)-1H-indole () highlight the role of indole/indoline scaffolds in modulating solubility and receptor binding . The ethanone group in the target compound may enhance hydrogen-bonding capacity compared to unsubstituted indoles.

Data Tables for Comparative Analysis

Table 1: Physical Properties of Selected Analogs

| Compound Name | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | Not reported | Not reported | 4-Bromophenyl, indolin-1-yl |

| 2a (1-(4-Bromophenyl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethanone) | 162–164 | 72 | 4-Bromophenyl, triazolyl |

| 3a (2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-1-(4-(trifluoromethyl)phenyl)ethanone) | 104–105 | 83 | 4-CF3, triazolyl |

| I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Not reported | Not reported | 6-Methylpyridazin-3-yl |

Table 2: Structural and Functional Comparisons

| Feature | Target Compound | Closest Analog (2a) | Key Difference |

|---|---|---|---|

| Core Scaffold | Pyridazine-thioether-indoline | Triazole-thioether-bromophenyl | Indoline vs. triazole |

| Electronic Profile | Electron-deficient (Br, pyridazine) | Electron-deficient (Br, triazole) | Pyridazine’s planar geometry vs. triazole’s puckered ring |

| Potential Bioactivity | Kinase inhibition (inferred) | Anticancer (inferred from analogs) | Indoline’s role in CNS targeting |

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Substituents like bromine (2a) or trifluoromethyl (3a) correlate with improved thermal stability and bioactivity, implying that the target compound’s 4-bromophenyl group may enhance pharmacokinetic properties .

- Contradictions : While methyl groups (I-6232) improve solubility, bulkier bromine in the target compound may reduce it, necessitating formulation optimization .

Biological Activity

The compound 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of a bromophenyl group, a pyridazine ring, and an indolin moiety. The structure contributes to its unique chemical properties and potential interactions with biological targets.

The precise mechanism of action for 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone remains largely uncharacterized. However, it is hypothesized that the compound may interact with various cellular targets, influencing biochemical pathways related to:

- Oxidative Stress : The compound may modulate oxidative stress responses, potentially affecting cellular health and apoptosis.

- Neurotransmission : Similar compounds have shown interactions with neurotransmitter systems, suggesting potential neuroprotective properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridazine have been evaluated against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 100 | Antibacterial |

| Compound B | 200 | Antifungal |

| 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone | TBD | TBD |

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit specific cancer cell lines. Similar compounds have shown efficacy in targeting pathways involved in tumor growth and metastasis. For example, studies on related structures have reported IC50 values as low as 3.38 µM against colorectal cancer cell lines .

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of pyridazine derivatives on HT-29 and COLO-205 cell lines. The results indicated significant cell cycle arrest and induction of apoptosis in treated cells.

- The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

-

Case Study on Antimicrobial Efficacy :

- A series of thiazolidinone derivatives were synthesized and tested for antimicrobial activity, showing promising results against Gram-positive and Gram-negative bacteria.

- The study highlighted the importance of structural modifications in enhancing biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity may influence its absorption rates.

- Distribution : Its ability to cross biological membranes will determine its bioavailability.

- Metabolism : Investigations into metabolic pathways are necessary to predict active metabolites and potential toxicity.

Q & A

Basic: What synthetic methodologies are optimal for producing 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone, and how are reaction conditions optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the coupling of 6-(4-bromophenyl)pyridazine-3-thiol with a bromoacetyl-indoline derivative under nucleophilic substitution conditions. Key steps include:

- Thioether Formation: Reacting the pyridazine-thiol intermediate with 1-(bromoacetyl)indoline in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of thiol to bromoacetyl), inert atmosphere (N₂), and catalytic bases (e.g., K₂CO₃) improve yields to ~70–80% .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirms substituent positions (e.g., indoline CH₃ at δ 1.2–1.4 ppm, pyridazine aromatic protons at δ 8.1–8.5 ppm) .

- HRMS: Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 452.02) .

- Chromatography:

- HPLC: Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

- Thermal Analysis:

- DSC/TGA: Determines melting point (~180–185°C) and thermal stability .

Advanced: How can contradictions in biological activity data across different cell lines be systematically addressed?

Answer:

Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. >20 µM in MCF-7) may arise from:

- Cell-Specific Factors: Variability in membrane permeability (assessed via logP measurements) or efflux pump expression (e.g., P-gp inhibitors like verapamil) .

- Assay Conditions: Standardizing protocols (e.g., serum-free media, incubation time, ATP-based vs. MTT viability assays) reduces variability .

- Data Normalization: Use internal controls (e.g., staurosporine as a positive control) and triplicate replicates to validate dose-response curves .

Advanced: What integrated approaches elucidate the compound’s mechanism of action and target engagement?

Answer:

- Computational Modeling:

- Molecular Docking: Predict binding to kinases (e.g., EGFR or CDK2) using AutoDock Vina; validate with MD simulations for binding stability .

- Biochemical Assays:

- Kinase Inhibition Profiling: Screen against a panel of 50 kinases at 10 µM; quantify ATP consumption via luminescence .

- Western Blotting: Detect downstream targets (e.g., phosphorylated ERK or Akt) in treated vs. untreated cells .

- Cellular Pathways:

- RNA-Seq: Identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) post-treatment .

Advanced: How do electronic properties of the pyridazine and indoline moieties influence biological interactions?

Answer:

- Pyridazine Ring: The electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR’s Phe723) .

- Indoline Moiety: The basic nitrogen participates in hydrogen bonding (e.g., with Asp831 in CDK2) .

- Structure-Activity Relationship (SAR):

- Substituent Effects: Bromine at the 4-position enhances lipophilicity (logP = 3.2), while the thioether linker improves metabolic stability .

Basic: What experimental design principles are essential for initial biological screening?

Answer:

- Assay Selection: Prioritize high-throughput screens (e.g., NCI-60 panel) for broad activity profiling .

- Dose Range: Test 0.1–100 µM in 3-fold dilutions to capture full dose-response dynamics .

- Control Groups: Include vehicle (DMSO <0.1%) and reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced: What strategies enhance bioavailability and metabolic stability in preclinical studies?

Answer:

- Prodrug Design: Introduce ester groups at the indoline nitrogen to improve solubility (e.g., phosphate prodrugs) .

- Formulation: Use nanocarriers (e.g., PLGA nanoparticles) for sustained release and reduced hepatic clearance .

- Metabolic Profiling: Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify vulnerable sites (e.g., thioether oxidation) .

Advanced: How can crystallographic data resolve conflicts with computational binding predictions?

Answer:

- Crystallography: Solve the co-crystal structure with the target protein (e.g., CDK2) using SHELXL for refinement .

- Model Validation: Compare computationally predicted binding poses with crystallographic electron density maps (e.g., in Coot) .

- Force Field Adjustments: Refine docking parameters (e.g., AMBER vs. CHARMM) to align with observed bond angles/distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.